N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine is a complex organic compound featuring a thiophene ring substituted with a dimethylamino group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronate ester to a boronic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Boronic acids.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: Contains a picolinamide moiety instead of a thiophene ring.
Uniqueness
N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine is unique due to its combination of a thiophene ring, a dimethylamino group, and a boronate ester. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .
Properties
Molecular Formula |
C14H22BNO2S |
---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
N,N-dimethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-8-12(19-11)16(5)6/h7-10H,1-6H3/b10-9+ |
InChI Key |
CUVPNKLQCUQKDZ-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(S2)N(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(S2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.